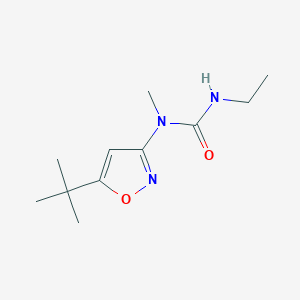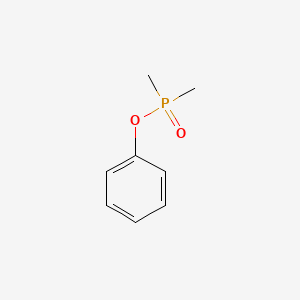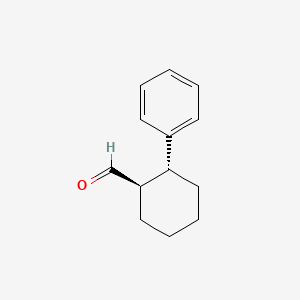
(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by a cyclohexane ring substituted with a phenyl group and an aldehyde functional group. Its unique structure and stereochemistry make it a valuable compound in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Phenylcyclohexane-1-carbaldehyde typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of 2-phenylcyclohexanone using a chiral catalyst to produce the desired this compound. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of recyclable chiral catalysts also makes the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at 0-5°C.
Major Products Formed
Oxidation: 2-Phenylcyclohexane-1-carboxylic acid.
Reduction: (1R,2R)-2-Phenylcyclohexane-1-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-Phenylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-Phenylcyclohexane-1-carbaldehyde: The enantiomer of (1R,2R)-2-Phenylcyclohexane-1-carbaldehyde, which has different stereochemistry and potentially different biological activity.
2-Phenylcyclohexanone: A precursor in the synthesis of this compound.
2-Phenylcyclohexane-1-carboxylic acid: The oxidized product of this compound
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis. Its ability to form chiral intermediates is crucial in the development of enantioselective pharmaceuticals and catalysts .
Propiedades
Número CAS |
55278-47-2 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(1R,2R)-2-phenylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2/t12-,13-/m0/s1 |
Clave InChI |
XTTBGKQTEJQTBS-STQMWFEESA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)C=O)C2=CC=CC=C2 |
SMILES canónico |
C1CCC(C(C1)C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


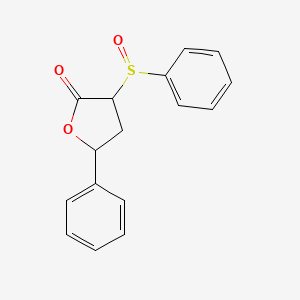
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
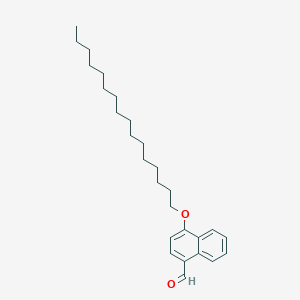
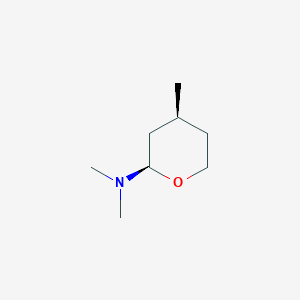
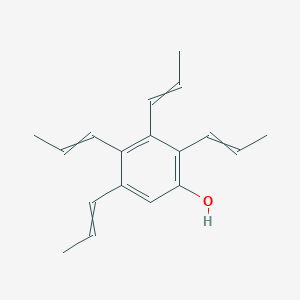
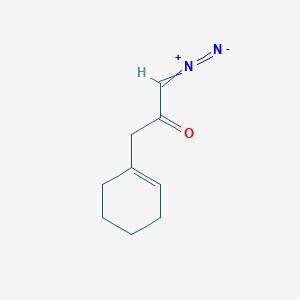
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
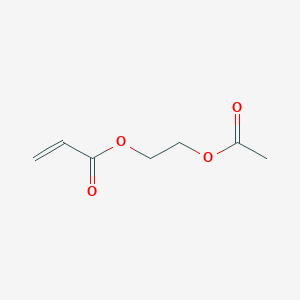
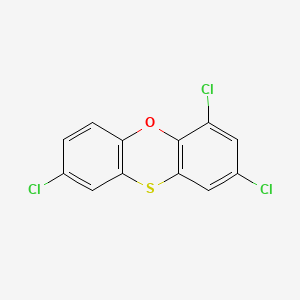
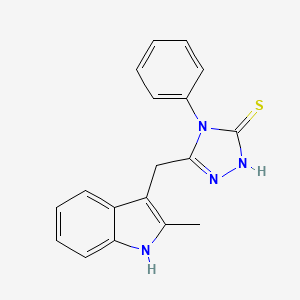
![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
